3-azocan-1-yl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]propanamide
Overview
Description
3-azocan-1-yl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]propanamide is a useful research compound. Its molecular formula is C17H30N4O and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.24196159 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Ligand Design and Metal Complexation
Compounds with pyrazol-1-ylpropanamide derivatives, similar to the one , have been explored for their ability to act as versatile ligands in coordination chemistry. For example, research on palladium(II) chloride complexes with related ligands has shown that these compounds can form supramolecular hydrogen-bonded chains and cyclic dimers in the solid state. Such structures are significant for developing new materials with potential applications in catalysis, molecular recognition, and supramolecular assembly (Tyler Palombo et al., 2019).
2. Antimicrobial and Apoptosis-Inducing Agents
Functionalized 1H-1,2,3-triazole and pyrazolo[3,4-b]pyridin-6(7H)-ones have been synthesized for their antimicrobial properties and ability to induce apoptosis. These compounds, through their action on microbial cells and possibly cancer cells, highlight the therapeutic research potential of complex organic molecules with pyrazole and triazole components (J. Sindhu et al., 2016).
3. Sedative and Platelet Antiaggregating Activities
Research into N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides has demonstrated their potential for sedative, local anesthetic, and platelet antiaggregating activities. Such studies indicate the broader pharmacological applications of compounds with pyrazole derivatives, suggesting areas where our compound of interest might find relevance (F. Bondavalli et al., 1990).
4. Enzyme Inhibition for Disease Management
Research on compounds structurally related to 3-azocan-1-yl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]propanamide has also explored their role as enzyme inhibitors. For instance, studies on novel oral inhibitors of neutrophil elastase, with potential implications for treating respiratory diseases, underscore the importance of pyrazole derivatives in medicinal chemistry (T. Stevens et al., 2011).
Properties
IUPAC Name |
3-(azocan-1-yl)-N-[1-(1-methylpyrazol-4-yl)propyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O/c1-3-16(15-13-18-20(2)14-15)19-17(22)9-12-21-10-7-5-4-6-8-11-21/h13-14,16H,3-12H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUZRGNKIGGTEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1)C)NC(=O)CCN2CCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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